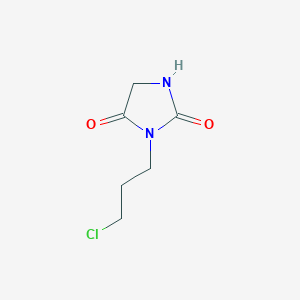

3-(3-Chloropropyl)imidazolidine-2,4-dione

Description

BenchChem offers high-quality 3-(3-Chloropropyl)imidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloropropyl)imidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloropropyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c7-2-1-3-9-5(10)4-8-6(9)11/h1-4H2,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUOJUFJNQGWOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synonyms & Database Navigation for 3-(3-Chloropropyl)imidazolidine-2,4-dione

Executive Summary

In the landscape of heterocyclic chemistry, 3-(3-Chloropropyl)imidazolidine-2,4-dione represents a critical intermediate scaffold, particularly in the synthesis of serotonin receptor ligands and anticonvulsant agents. However, its retrieval across chemical databases is frequently hindered by inconsistent nomenclature, varying numbering systems of the hydantoin ring, and the dichotomy between IUPAC standards and legacy trade names.

This guide provides a definitive technical reference for identifying, synthesizing, and cross-referencing this compound. It moves beyond simple listing to explain the causality of naming conventions and offers a self-validating protocol for its synthesis, ensuring researchers can generate the material when commercial stock is unavailable.

Chemical Identity & Nomenclature Matrix

The core challenge in locating this compound lies in the numbering of the imidazolidine-2,4-dione (hydantoin) ring. IUPAC dictates that the nitrogen atom adjacent to the methylene group (C5) is N1 , while the nitrogen between the two carbonyls is N3 .

Because the N3 proton is significantly more acidic (

Table 1: Core Identifiers

| Identifier Type | Value | Notes |

| Primary CAS | 271581-74-9 | Specific to the 3-(3-chloropropyl) isomer.[1] |

| IUPAC Name | 3-(3-Chloropropyl)imidazolidine-2,4-dione | Preferred systematic name. |

| Common Name | 3-(3-Chloropropyl)hydantoin | Widely used in legacy literature. |

| SMILES | C1C(=O)N(C(=O)N1)CCCCl | Defines N3 substitution explicitly. |

| InChIKey | FOCAUTSVDIKZCK-UHFFFAOYSA-N | Unique hash for database interoperability. |

| Molecular Formula | MW: 176.60 g/mol |

Synonym Ontology

To ensure exhaustive data retrieval, researchers must utilize a multi-tiered search strategy. The diagram below maps the relationship between the compound's structural features and its various database aliases.

Figure 1: Synonym ontology mapping systematic nomenclature to database identifiers.

Synthesis & Experimental Protocol

When commercial sourcing is ambiguous (e.g., vendors listing the wrong isomer), in-house synthesis is the most reliable path. This protocol leverages the acidity difference between N3 and N1 to achieve >95% regioselectivity.

Reaction Logic

The synthesis involves the

-

Reagent: 1-Bromo-3-chloropropane is chosen because the C-Br bond is more labile than the C-Cl bond, allowing selective alkylation at the propyl end without polymerizing.

-

Base: Potassium Carbonate (

) in Acetone or DMF is sufficient to deprotonate N3 (

Step-by-Step Methodology

-

Preparation:

-

Charge a round-bottom flask with Hydantoin (1.0 eq) and Potassium Carbonate (1.5 eq).

-

Suspend in anhydrous Acetone or DMF (10 mL/g of hydantoin).

-

Critical: Ensure the system is under an inert atmosphere (

) to prevent moisture absorption.

-

-

Alkylation:

-

Add 1-Bromo-3-chloropropane (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux (

for Acetone, -

Monitoring: Track reaction progress via TLC (Ethyl Acetate:Hexane 1:1). The product will appear as a new spot with higher

than hydantoin.

-

-

Work-up:

-

Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the residue from Ethanol/Water to yield white crystalline solid.

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the N3 proton signal (~10.5 ppm) and the retention of the N1 proton signal (~8.0 ppm). The propyl chain will show three distinct multiplets.

-

Figure 2: Mechanistic pathway for the regioselective synthesis of the target compound.

Database Interoperability & Search Strategy

Searching for this compound requires handling "dirty data" in public repositories. Many databases index this compound under generic "chloroalkyl hydantoin" categories.

Search Protocol

-

Exact Structure Search: Use the InChIKey FOCAUTSVDIKZCK-UHFFFAOYSA-N in PubChem or ChemSpider. This bypasses naming errors.

-

Substructure Search: If exact match fails, draw the Hydantoin core and attach a 3-chloropropyl chain to N3.

-

Cross-Referencing:

Application Context

This compound is primarily used as a linker in medicinal chemistry.[4] The terminal chlorine atom serves as a leaving group for further nucleophilic substitution (e.g., by secondary amines like piperazines), creating a bridge between the hydantoin "head" and a lipophilic "tail." This motif is common in the development of:

-

Anti-arrhythmic agents: Class III agents often feature hydantoin linkers.

-

Serotonin (5-HT) Antagonists: Analogous to the butyl-chain linkers in Buspirone.

References

-

ChemicalBook. (2024). CAS 271581-74-9 Entry: 3-(3-chloropropyl)imidazolidine-2,4-dione.[1] Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Hydantoin (CAS 461-72-3). Retrieved from

-

Wikipedia. (2024).[5] 1-Bromo-3-chloropropane Properties and Reactivity. Retrieved from

-

MDPI. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 22(10), 1768. Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Hydantoins. Retrieved from

Sources

- 1. 271581-74-9 CAS MSDS (3-(3-chloropropyl)imidazolidine-2,4-dione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3-Chloro-5,5-dimethylimidazolidine-2,4-dione | C5H7ClN2O2 | CID 250593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Imidazolidinedione, 3-(hydroxymethyl)-5,5-dimethyl- | C6H10N2O3 | CID 85341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. jsynthchem.com [jsynthchem.com]

Methodological & Application

Application Note: A Practical Guide to the N-Alkylation of Amines with 3-(3-Chloropropyl)hydantoin

Introduction: The Significance of N-Alkylated Hydantoins

The hydantoin (imidazolidine-2,4-dione) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically significant drugs.[1] Molecules incorporating this heterocycle exhibit a vast range of pharmacological activities, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial properties.[2][3][4] Prominent examples include Phenytoin (anticonvulsant), Nitrofurantoin (antibiotic), and Enzalutamide (anti-cancer).[1]

The functionalization of the hydantoin ring is a key strategy in drug discovery to modulate a compound's pharmacokinetic and pharmacodynamic profile. N-alkylation, specifically, allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SARs) and the optimization of lead compounds.[1] The reaction of an amine with an electrophilic partner like 3-(3-chloropropyl)hydantoin provides a direct and versatile route to synthesize libraries of novel hydantoin derivatives for screening and development.

This guide provides a comprehensive overview of the reaction conditions, mechanistic principles, and practical protocols for the successful N-alkylation of primary and secondary amines with 3-(3-chloropropyl)hydantoin. It is intended for researchers, chemists, and drug development professionals seeking to employ this critical transformation in their synthetic workflows.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with an alkyl halide, such as 3-(3-chloropropyl)hydantoin, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This reaction is a fundamental C-N bond-forming strategy in organic synthesis.[5]

The core principles of the SN2 reaction are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom (the leaving group).[6]

-

Transition State: The reaction proceeds through a single, concerted transition state where the C-N bond is forming concurrently as the C-Cl bond is breaking.

-

Inversion of Stereochemistry: If the electrophilic carbon were a chiral center, this mechanism would result in an inversion of its stereochemistry.

-

Role of the Base: The initial reaction between the amine and the alkyl halide forms an ammonium salt. A base is essential to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the ammonium salt, regenerating a neutral amine that can be isolated or, in some cases, react further.[7]

Caption: General SN2 mechanism for N-alkylation.

The Challenge of Overalkylation

A significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation.[8][9] The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine.[10] This increased nucleophilicity makes it competitive in reacting with the remaining alkyl halide, leading to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium salt products.[9][10]

Strategies to Mitigate Overalkylation:

-

Use of Excess Amine: Employing a large excess of the starting amine shifts the reaction equilibrium to favor the formation of the mono-alkylated product. This is a common and effective strategy, particularly for the synthesis of primary amines.[10]

-

Controlled Stoichiometry: For secondary amines, where the product is a tertiary amine, further alkylation to a quaternary salt is possible but often slower. Careful control of stoichiometry (e.g., 1:1 ratio of amine to alkyl halide) can often provide good yields of the desired tertiary amine.[8]

Optimizing Reaction Conditions: A Deeper Dive

The success of the N-alkylation hinges on the careful selection of several key parameters. Understanding the causality behind these choices is critical for maximizing yield and purity.

Solvent Selection

The solvent plays a crucial role in an SN2 reaction by solvating the ions in the transition state. Polar aprotic solvents are generally the most effective choice as they can stabilize the transition state without solvating the nucleophile excessively, which would hinder its reactivity.[7]

| Solvent | Rationale for Use | Considerations |

| Dimethylformamide (DMF) | High boiling point, excellent at solvating cations. Promotes fast reaction rates.[7] | Can be difficult to remove under vacuum; potential for decomposition at high temperatures. |

| Acetonitrile (ACN) | Lower boiling point, making it easier to remove post-reaction. Good for reactions at moderate temperatures.[7] | Less effective for very unreactive substrates that require high heat. |

| Dimethyl Sulfoxide (DMSO) | Very polar, excellent for difficult reactions with poorly soluble materials or unreactive halides.[7] | High boiling point; can be challenging to remove. Use with caution at high temperatures in the presence of bases.[5] |

| Toluene / Xylene | Non-polar options. Can be effective, particularly with phase-transfer catalysts or for specific substrates.[7][11] | Generally slower reaction rates compared to polar aprotic solvents. |

Base Selection

The base is critical for neutralizing the acid formed during the reaction.[7] The choice of base depends on the reactivity of the amine and the alkyl halide. A base that is too weak may result in a stalled reaction, while an overly strong base can promote side reactions.

| Base Type | Examples | Application Notes |

| Weak Inorganic | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | K₂CO₃ is a cost-effective, common choice for general-purpose alkylations. Cs₂CO₃ is more soluble and basic, often leading to higher yields and faster reactions, especially for less reactive amines.[7] |

| Organic Amine | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | Non-nucleophilic "proton sponges." Used to scavenge acid without competing in the alkylation. DIPEA is sterically hindered and preferred where TEA might act as a nucleophile.[7] |

| Strong Inorganic | Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK) | Used for deprotonating very weakly nucleophilic amines (e.g., some anilines, amides) prior to adding the alkyl halide. These are highly reactive and require anhydrous conditions.[7][12] |

Temperature and Reaction Time

Many N-alkylation reactions require heating to proceed at a reasonable rate.[7]

-

Room Temperature: Sufficient for highly reactive amines and alkyl halides.

-

Moderate Heat (50-80 °C): A good starting point for most standard alkylations.

-

High Heat (80-120 °C+): Necessary for less reactive substrates, such as sterically hindered amines or less reactive alkyl chlorides.

Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and to avoid decomposition or the formation of byproducts from prolonged heating.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 3-(3-Chloropropyl)hydantoin is an alkylating agent and should be handled with care.

Protocol 1: N-Alkylation of a Secondary Amine (e.g., Piperidine)

This protocol details a general procedure for the mono-alkylation of a secondary amine, where overalkylation to the quaternary salt is less of a concern.

Materials:

-

3-(3-Chloropropyl)hydantoin (1.0 eq)

-

Piperidine (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 3-(3-chloropropyl)hydantoin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add the solvent (ACN or DMF, approx. 0.1 M concentration relative to the hydantoin).

-

Begin stirring the suspension.

-

Add the secondary amine (e.g., piperidine, 1.1 eq) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting hydantoin is consumed (typically 4-12 hours).

-

Once complete, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic solids (K₂CO₃). Wash the solids with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the resulting residue in ethyl acetate and water. Transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and then brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated hydantoin.

Protocol 2: N-Alkylation of a Primary Amine (e.g., Benzylamine)

This protocol is optimized to favor mono-alkylation and minimize the formation of the di-alkylated byproduct by using an excess of the primary amine.

Materials:

-

3-(3-Chloropropyl)hydantoin (1.0 eq)

-

Benzylamine (3.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl Acetate

-

1 M HCl solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Follow steps 1-7 from Protocol 4.1, but use the primary amine (e.g., benzylamine) at 3.0 equivalents. DMF is often preferred for its higher boiling point, which can be beneficial.

-

After cooling, concentrate the reaction mixture directly on a rotary evaporator to remove the bulk of the solvent.

-

Workup: Dissolve the residue in ethyl acetate.

-

Transfer the solution to a separatory funnel and wash with 1 M HCl (2x) to remove the excess benzylamine (which will form a water-soluble salt).

-

Wash the organic layer with saturated NaHCO₃ solution (1x) to neutralize any residual acid.

-

Wash the organic layer with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via silica gel column chromatography to isolate the desired mono-alkylated product.

Workflow and Troubleshooting

Caption: Experimental workflow for N-alkylation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Base is too weak.[7]2. Temperature is too low.3. Amine is not nucleophilic enough. | 1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).2. Increase the reaction temperature in 10-20 °C increments.3. Use a more polar solvent like DMSO. Consider adding a catalytic amount of sodium iodide (NaI) for Finkelstein reaction in-situ generation of the more reactive alkyl iodide. |

| Formation of Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Reaction time is too long. | 1. Lower the reaction temperature.2. Monitor the reaction more frequently and stop it once the starting material is consumed. |

| Significant Overalkylation | 1. Stoichiometry of primary amine is insufficient.2. Product amine is highly reactive. | 1. Increase the excess of the primary amine (e.g., from 3 eq to 5 eq).2. Run the reaction at a lower temperature to reduce the rate of the second alkylation. |

| Difficult Purification | 1. Product has similar polarity to a byproduct.2. Residual DMF in the sample. | 1. Try a different eluent system for chromatography or consider reverse-phase HPLC.2. After workup, co-evaporate the crude product with heptane or toluene several times to azeotropically remove residual DMF. |

References

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

-

Lakshman, M., & Barrett, R. (2024, April 10). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

-

SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. International Journal of Scholarly Research in Biology and Pharmacy, 02(01), 010-014. [Link]

-

JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines. [Link]

-

Study.com. (n.d.). Synthesis of Hydantoin & Its Derivatives. [Link]

-

Shin, D. Y., et al. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. [Link]

-

Domling, A., & Ugi, I. (2000). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 20(12), 22059-22088. [Link]

-

Sahoo, S., et al. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

-

OC-TV. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

-

Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]

-

ResearchGate. (2025, August 7). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. [Link]

-

Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 121-134. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Amino Acid-Derived Hydantoins. [Link]

-

Wikipedia. (n.d.). Amine alkylation. [Link]

-

Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

-

Douglas, C. J., & Roizen, J. L. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(22), 5996–5999. [Link]

-

Elangovan, S., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12641. [Link]

-

Semantic Scholar. (2007, March 1). Aqueous-Mediated N-Alkylation of Amines. [Link]

-

Guin, A. K., et al. (2023, May 5). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. The Journal of Organic Chemistry. [Link]

-

Research Square. (2024). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. [Link]

-

ResearchGate. (2017, March 21). N-alkylation of secondary amine?. [Link]

-

Organic Chemistry Portal. (2023). N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach. [Link]

-

Wang, Y., et al. (2024, July 24). Atomic-Level Asymmetric Tuning of the Co1-N3P1 Catalyst for Highly Efficient N-Alkylation of Amines with Alcohols. ACS Catalysis. [Link]

-

Li, F., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry. [Link]

-

INIS-IAEA. (2025, January 9). Structure, reactivity, and biological properties of hidantoines. [Link]

-

MDPI. (n.d.). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. [Link]

-

LibreTexts Chemistry. (n.d.). 7.3. Simple Nucleophilic Attacks on Carbonyls. [Link]

-

ResearchGate. (2025, August 6). Recent Developments in Hydantoin Chemistry. [Link]

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. srrjournals.com [srrjournals.com]

- 3. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction [jsynthchem.com]

- 4. mdpi.com [mdpi.com]

- 5. N-alkylation - Wordpress [reagents.acsgcipr.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 11. rsc.org [rsc.org]

- 12. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting cyclization side reactions of 3-(3-Chloropropyl)imidazolidine-2,4-dione

Topic: Troubleshooting Cyclization Side Reactions & Stability Profile

Introduction: The "Scorpion" Effect

Welcome to the technical guide for 3-(3-Chloropropyl)imidazolidine-2,4-dione . This reagent is a valuable linker in medicinal chemistry, designed to attach the hydantoin pharmacophore to other amines or nucleophiles via the propyl chloride tail.

However, this molecule possesses a built-in self-destruct mechanism. The N1 nitrogen of the hydantoin ring is nucleophilic, and the propyl chloride tail is an electrophile. Under the wrong conditions, the tail "stings" the head (N1), causing intramolecular cyclization . This results in a fused bicyclic impurity (a tetrahydro-imidazo[1,2-a]pyridine derivative) that is chemically inert and useless for further substitution.

This guide details how to diagnose, prevent, and control this specific side reaction.

Part 1: Mechanistic Root Cause

To troubleshoot effectively, you must understand the competing kinetics. The N1 proton of the hydantoin ring has a pKa of approximately 9.1–9.5 . In the presence of a base, it deprotonates to form an anion.

The Pathways

-

Pathway A (Desired Intermolecular Reaction): The propyl chloride chain reacts with your target nucleophile (e.g., a secondary amine drug scaffold).

-

Pathway B (Undesired Intramolecular Cyclization): The N1 anion attacks the

-carbon of the propyl chain.-

Mechanism: 6-exo-tet cyclization (favored by Baldwin’s Rules).

-

Product: 6,7-dihydro-1H-imidazo[1,2-a]pyridine-2,5(3H)-dione.

-

-

Pathway C (Oligomerization): Intermolecular attack between two reagent molecules (N1 of Molecule A attacks Cl of Molecule B).

Visualizing the Failure Mode

Figure 1: Kinetic competition between desired substitution and unwanted cyclization. Pathway B (Red) is the primary stability risk.

Part 2: Troubleshooting Q&A

Issue 1: "I see a new spot on TLC that is not my product, even before adding my nucleophile."

Diagnosis: Spontaneous intramolecular cyclization. Explanation: If you pre-treat the hydantoin with base (e.g., NaH, K2CO3) before adding your target nucleophile, the N1 anion forms immediately. Without an external partner, it will cyclize onto its own tail within minutes to hours. Solution:

-

Protocol Change: Do not pre-incubate with base. Use a "one-pot" addition where the target nucleophile, the hydantoin reagent, and the base are added simultaneously.

-

Base Selection: Switch to a weaker base (e.g., K2CO3 or Cs2CO3) rather than NaH. This maintains a lower concentration of the reactive N1-anion.

Issue 2: "My yield is low, and NMR shows a complex aliphatic region."

Diagnosis: Oligomerization (Pathway C). Explanation: This occurs when the reaction is run at very high concentrations (>0.5 M). The probability of the N1 anion hitting another molecule's chloride tail becomes statistically higher than hitting its own tail or the target. Solution:

-

Dilution: Maintain reaction concentration between 0.05 M and 0.1 M .

-

Stoichiometry: Use a slight excess of your target nucleophile (1.2 equiv) relative to the hydantoin linker to ensure the intermolecular reaction is statistically favored.

Issue 3: "Can I protect the N1 position to stop this?"

Diagnosis: Need for orthogonal protection. Explanation: Yes. If the N1 position is blocked, cyclization is impossible. Solution:

-

Reagent Switch: Use 3-(3-chloropropyl)-1-methylimidazolidine-2,4-dione (if N1-methyl is acceptable) or 1-Boc-3-(3-chloropropyl)imidazolidine-2,4-dione .

-

Note: The Boc group can be removed after the alkylation of the propyl chain using TFA/DCM. This is the most robust method for high-value synthesis.

Part 3: Optimized Experimental Protocols

Protocol A: Preventing Cyclization (Intermolecular Coupling)

Use this when attaching the hydantoin linker to a drug/amine.

Reagents:

-

Target Amine (1.2 equiv)

-

3-(3-Chloropropyl)imidazolidine-2,4-dione (1.0 equiv)

-

Potassium Iodide (KI) (0.1 equiv) - Finkelstein catalyst

-

DIPEA (Diisopropylethylamine) (2.0 equiv)

-

Solvent: Acetonitrile (ACN) or DMF.[1]

Step-by-Step:

-

Dissolve: Dissolve the Target Amine and DIPEA in ACN (0.1 M concentration).

-

Activate: Add KI. (This converts the alkyl chloride to a more reactive alkyl iodide in situ, speeding up the intermolecular reaction relative to the background cyclization).

-

Add Linker: Add the chloropropyl hydantoin in one portion.

-

Heat: Heat to 60°C. Monitor by LCMS.

-

Why: DIPEA is non-nucleophilic and not strong enough to fully deprotonate N1 (pKa ~9) rapidly, but effectively scavenges the HCl produced. This keeps the N1 "masked" as the neutral species, which is less nucleophilic than the target amine.

-

Protocol B: Intentional Cyclization (Reference Standard)

Use this to synthesize the impurity for HPLC retention time verification.

Reagents:

-

3-(3-Chloropropyl)imidazolidine-2,4-dione (1.0 equiv)

-

NaH (1.2 equiv, 60% dispersion in oil)

-

Solvent: Dry THF (0.01 M - High Dilution).

Step-by-Step:

-

Prepare Base: Wash NaH with hexanes under Argon. Suspend in dry THF.

-

Slow Addition: Dissolve the hydantoin in THF. Add dropwise to the NaH suspension over 30 minutes.

-

Reaction: Stir at reflux for 2 hours.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.

-

Result: This yields the bicyclic 6,7-dihydro-1H-imidazo[1,2-a]pyridine-2,5(3H)-dione .

Part 4: Data & Specifications

Comparison of Reaction Conditions

| Parameter | Condition for Coupling (Desired) | Condition for Cyclization (Side Reaction) |

| Concentration | 0.1 M - 0.2 M | < 0.01 M (High Dilution) |

| Base Strength | Weak/Organic (DIPEA, K2CO3) | Strong (NaH, KOtBu) |

| Solvent | ACN, DMF (Polar Aprotic) | THF, Toluene |

| N1 State | Protonated (Neutral) | Deprotonated (Anionic) |

| Catalyst | KI (activates leaving group) | None required |

Decision Tree for Troubleshooting

Figure 2: Diagnostic decision tree for reaction optimization.

References

-

Konnert, L., et al. (2016). "Phase-Transfer-Catalyzed Alkylation of Hydantoins." ACS Organic & Inorganic Au.[2] Available at: [Link]

- Meusel, M., & Gutschow, M. (2004). "Systematic study on the influence of N-alkylation of 5,5-diphenylhydantoins." Journal of Organic Chemistry.

- Baldwin, J. E. (1976). "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications.

-

PubChem Compound Summary. (2024). "3-(3-Chloropropyl)-5,5-dimethylhydantoin" (Structural Analog Data). Available at: [Link]

-

Lopez, S., et al. (2009). "Regioselective N-Alkylation of Hydantoins." Arkivoc. Available at: [Link]

Sources

Overcoming steric hindrance in 3-(3-Chloropropyl)hydantoin coupling reactions

This guide is structured as a Level 3 Technical Support Escalation response. It assumes the user has already attempted standard conditions and failed, requiring a deep-dive into the mechanistic bottlenecks of the reaction.

Subject: Overcoming low conversion/yield in 3-(3-Chloropropyl)hydantoin coupling. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]

Executive Summary

The coupling of 3-(3-Chloropropyl)hydantoin (3-CPH) is deceptively simple.[1][2] While it appears to be a standard alkyl chloride

-

Steric Drag: The hydantoin ring at the

-position of the propyl chain creates a "sweeping volume" that hinders the backside attack required for -

The N1-Competitor: The N1-H of the hydantoin ring is acidic (

).[1] Under basic coupling conditions, this proton can be removed, turning your starting material into a nucleophile that attacks itself, leading to oligomerization rather than the desired coupling.[1]

This guide provides the "Finkelstein-Phase-Base" protocol to resolve these issues.

Part 1: The Root Cause Analysis (Mechanistic Logic)

To fix the reaction, you must visualize the failure mode.

The Leaving Group Problem

Chlorine is a "hard" leaving group.[1] The C-Cl bond is short and strong.[1][2] For a bulky nucleophile to displace it, it must approach at exactly

The "Trojan Horse" Side Reaction

If you use a base strong enough to deprotonate a phenol or amine, you likely deprotonate the N1 position of the hydantoin.

-

Result: The deprotonated N1 attacks the propyl chloride of a neighboring molecule.

-

Symptom: TLC shows a "streak" or baseline material (oligomers) and loss of starting material without product formation.[1]

Visualizing the Competition

The following diagram maps the pathway divergence.

Figure 1: Reaction pathway analysis showing the competition between desired coupling (Green) and self-polymerization (Red), and the Finkelstein acceleration (Yellow).[1][2]

Part 2: The Resolution Protocol (Finkelstein-Phase-Base)

Do not rely on simple heating.[1] You must activate the electrophile in situ.[1]

Step 1: The Finkelstein Activation

You must swap the Chloride for an Iodide.[3][4] Iodide is a "softer," larger leaving group with a longer, weaker bond to carbon.[1] It reacts 10-100x faster than chloride in

-

Reagent: Potassium Iodide (KI) or Sodium Iodide (NaI).[1]

-

Loading: 0.1 to 0.5 equivalents (catalytic) is usually sufficient, but for very hindered nucleophiles, use 1.0 eq.[1]

Step 2: Solvent Selection Matrix

The choice of solvent dictates the reaction rate and the solubility of the KI catalyst.

| Solvent | Dielectric Const.[1] | KI Solubility | Recommendation |

| Acetone | 20.7 | High (NaI) | Good. Classic Finkelstein.[1][2] Low boiling point limits temp ( |

| Acetonitrile (MeCN) | 37.5 | Moderate | Excellent. Good balance of polarity and easy workup.[1] |

| DMF/DMSO | 36.7 / 46.7 | High | Best for Kinetics. Maximizes |

| MEK (Butanone) | 18.5 | Moderate | Alternative. Higher boiling point ( |

Step 3: Base & pH Control

Critical: You must keep the system basic enough to activate your nucleophile (if it's a phenol/thiol) but not so basic that you deprotonate the Hydantoin N1 (

-

For Amine Nucleophiles: Do NOT use inorganic bases (

, NaOH).[1] Use DIPEA (Hünig's Base) .[1][5] It is non-nucleophilic and too bulky to efficiently deprotonate the hydantoin surface, but will scavenge the HCl formed. -

For Phenol Nucleophiles: Use

in Acetone/MEK.[1] Avoid Cs2CO3 (too strong/soluble).[1]

Part 3: Validated Experimental Protocol

Experiment: Coupling 3-(3-chloropropyl)hydantoin with a secondary amine (e.g., N-phenylpiperazine).

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Charge: Add 3-(3-chloropropyl)hydantoin (1.0 equiv) and Potassium Iodide (0.2 equiv) .

-

Why: The KI initiates the catalytic cycle, converting R-Cl

R-I.

-

-

Solvent: Add anhydrous Acetonitrile (MeCN) (Concentration: 0.2 M).

-

Note: If the starting material is not soluble, switch to DMF.[1]

-

-

Nucleophile: Add the amine (1.2 equiv).[1]

-

Base: Add DIPEA (1.5 equiv).

-

Reaction: Heat to 60-80°C . Monitor by TLC/LCMS.[1]

-

Workup:

Part 4: Troubleshooting FAQ

Q1: My reaction is stuck at 50% conversion after 24 hours.

-

Diagnosis: The chloride is too slow, or the KI catalyst has been poisoned/precipitated.

-

Fix: Add Tetrabutylammonium Bromide (TBAB) (0.1 eq). This Phase Transfer Catalyst helps solubilize the iodide and nucleophile, bringing them into the same phase as the electrophile. Raise temperature to 90°C (switch solvent to DMF if in Acetone).

Q2: I see a new spot on TLC, but the mass spec shows [M+Product] + 42?

-

Diagnosis: You used Acetone as a solvent and a primary amine? You likely formed an imine/Schiff base with the solvent.[1]

-

Fix: Switch solvent to Acetonitrile or DMF. Never use ketones with primary amines.[1]

Q3: I have a "sticky tar" on the baseline and low yield.

-

Diagnosis: N1-Alkylation (Oligomerization).[1][2] Your base was too strong or concentration too high.

-

Fix:

Q4: Can I protect the N1 position?

-

Answer: Yes. If the side reaction persists, protect N1 with a Boc or Benzyl group.[1]

References

-

Finkelstein Reaction Mechanism

-

Hydantoin Acidity & Reactivity

-

Catalytic Halogen Exchange (Finkelstein)

-

Bordwell, F. G., & Branca, J. C. (1988).[1] "Nucleophilic reactivities of halide ions". Journal of Organic Chemistry. (Data on reaction rates in DMF/DMSO).

-

-

Dofetilide Intermediate Synthesis (Analogous Chemistry)

Sources

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]

- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 4. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. softbeam.net:8080 [softbeam.net:8080]

- 7. thieme-connect.com [thieme-connect.com]

Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-(3-Chloropropyl)imidazolidine-2,4-dione

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-(3-Chloropropyl)imidazolidine-2,4-dione .[1][2] As a versatile linker in medicinal chemistry—particularly in the synthesis of anticonvulsants and PROTACs—accurate characterization of this intermediate is critical.

This document moves beyond basic assignment to address the primary analytical challenge: differentiating the desired N3-alkylated product from the thermodynamically possible N1-alkylated regioisomer. We compare the spectral performance of the product in different solvent systems and provide a self-validating protocol for purity assessment.

Structural Context & Logic

The hydantoin core (imidazolidine-2,4-dione) contains two nucleophilic nitrogen atoms. Under standard basic conditions (e.g., K2CO3/Acetone), alkylation occurs preferentially at the N3 position (imide) due to its higher acidity (

However, process deviations can lead to N1-alkylation or bis-alkylation. The 1H NMR spectrum is the most definitive tool for validating regioselectivity.

Structural Visualization

The following diagram illustrates the target structure and the numbering scheme used in this guide.

Figure 1: Structural connectivity and key diagnostic regions for the target molecule.

Comparative Analysis: Performance & Alternatives

Comparison 1: Regioisomer Differentiation (Target vs. Impurity)

The most critical "alternative" to rule out is the N1-isomer.[1][2] The table below outlines the specific spectral shifts that validate the N3-substitution.

| Feature | Target (N3-Alkyl) | Alternative (N1-Alkyl) | Mechanism/Logic |

| N1-H Signal | Visible ( | Absent | N3 substitution leaves the N1 proton intact.[1][2] N1 substitution removes it.[1][2] |

| C5-H2 (Ring) | Singlet ( | Split/Shifted ( | N1-alkylation breaks the symmetry of the electronic environment closer to C5, often causing upfield shifts or AB splitting.[1][2] |

| N-CH2 (Linker) | The N3 imide nitrogen is more electron-withdrawing than the N1 amide, deshielding the adjacent methylene more.[1][2] |

Comparison 2: Solvent System Performance

The choice of deuterated solvent drastically affects the "performance" of the spectrum in terms of resolution and proton exchange.

| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Recommendation |

| N1-H Detection | Excellent. Appears as a sharp or broad singlet at 10.8 ppm.[1][2] | Poor. Often invisible due to rapid exchange or broadening.[1][2] | Use DMSO-d6 for structural confirmation.[1] |

| Solubility | High.[1][2] | Moderate to Low.[1][2] | DMSO-d6 ensures full dissolution of polar hydantoins. |

| Water Peak | ~3.33 ppm (Can overlap with N-CH2).[1][2] | ~1.56 ppm (Usually clear of key signals).[1][2] | If using DMSO, ensure dry solvent to prevent water overlap with the propyl chain. |

Detailed Spectral Assignment (DMSO-d6)

The following data represents the standard assignment for 3-(3-chloropropyl)imidazolidine-2,4-dione in DMSO-d6 at 300-500 MHz.

Quantitative Data Table

| Position | Type | Shift ( | Integration | Multiplicity | Assignment Logic | |

| NH (1) | Amide | 10.82 | 1H | br s | - | Exchangeable proton on N1.[1][2] Diagnostic for N3-substitution. |

| CH2 (5) | Ring | 3.96 | 2H | s | - | Methylene group of the glycine moiety.[1][2] Singlet indicates achiral environment.[1][2] |

| CH2 (3') | Propyl | 3.64 | 2H | t | 6.5 | Adjacent to Chlorine ( |

| CH2 (1') | Propyl | 3.46 | 2H | t | 6.8 | Adjacent to N3 ( |

| CH2 (2') | Propyl | 2.03 | 2H | quin | 6.7 | Middle methylene ( |

Note: "br s" = Broad Singlet; "t" = Triplet; "quin" = Quintet.

Analytical Workflow Diagram

The following logic tree guides the researcher through the QC process based on the NMR data.

Figure 2: Decision tree for validating regiochemistry via 1H NMR.

Experimental Protocols

Protocol A: Sample Preparation for QC

Objective: Maximize resolution of the N1-H proton and prevent water overlap.

-

Solvent Choice: Use DMSO-d6 (99.9% D) stored over molecular sieves.[1][2]

-

Why: Water in wet DMSO appears at ~3.33 ppm, which can obscure the N-CH2 triplet at 3.46 ppm.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Why: Hydantoins can aggregate at high concentrations, broadening the NH signal.

-

-

Acquisition:

-

Scans: 16 (minimum).

-

Relaxation Delay (D1): Set to 5 seconds .

-

Why: The N1-H proton has a long T1 relaxation time.[1] A short D1 will reduce integration accuracy, making it look like <1H.

-

Protocol B: Synthesis Context (N3-Alkylation)

To provide context for the impurities, the standard synthesis route is described below.

-

Reagents: Hydantoin (1.0 eq), 1-bromo-3-chloropropane (1.1 eq), K2CO3 (2.0 eq).[1][2]

-

Solvent: Acetone or DMF.

-

Conditions: Reflux for 12-18 hours.

-

Workup: Filter inorganic salts, evaporate solvent.

-

Purification: Recrystallization from Ethanol/Water is usually sufficient to remove trace N1-isomers, as the N3-product crystallizes more readily.[1]

Troubleshooting & QC

Common Impurities[3][4][5]

-

Bis-alkylation (1,3-di-substituted): Look for the disappearance of the NH signal and the doubling of the propyl chain integration (4H for

-CH2, etc.).[1][2] -

Residual Solvent (Acetone): Singlet at

2.09 ppm (DMSO).[1] This overlaps dangerously with the quintet of the propyl chain (-

Solution: Dry the sample thoroughly under high vacuum (<1 mbar) at 40°C for 4 hours.

-

-

Starting Material (Hydantoin): If conversion is incomplete, you will see the unsubstituted hydantoin C5 signal at

3.92 ppm (slightly upfield from product).[1][2]

The "Roof Effect"

The triplet at 3.64 (Cl-CH2) and 3.46 (N-CH2) may show second-order effects ("roofing") toward the central quintet at 2.03 ppm if the field strength is low (<300 MHz).[1][2] This is normal and does not indicate impurity.

References

- Regioselectivity of Hydantoin Alkylation: Meščić, A., et al. "Regioselective N-alkylation of 5,5-disubstituted hydantoins." Journal of Heterocyclic Chemistry. Context: Establishes the pKa difference driving N3-selectivity (N3 pKa ~9.1 vs N1 pKa ~14).

-

NMR Solvent Effects: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[3] Magnetic Resonance in Chemistry, 2006.[1][3] Context: Validates the use of DMSO-d6 for observing labile amide/imide protons.

-

Hydantoin Synthesis Protocols: Tanwar, D. K., et al.[1][4][5] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides 3-substituted hydantoins."[4][6] Synlett, 2017.[1][4] Context: Provides background on synthetic routes and expected yields.

-

Trace Impurities in NMR: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][7][8][9] Journal of Organic Chemistry, 1997.[1][7][8][9][10] Context: Essential for identifying acetone and water peaks in DMSO-d6.[1]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. ukisotope.com [ukisotope.com]

- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydantoin synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

Comparing reactivity of 3-(3-Chloropropyl) vs 3-(3-Bromopropyl) hydantoins

Executive Summary

In medicinal chemistry and linker design, the choice between 3-(3-chloropropyl)hydantoin (3-CPH) and 3-(3-bromopropyl)hydantoin (3-BPH) represents a classic trade-off between synthetic selectivity and downstream reactivity .

-

3-(3-Chloropropyl)hydantoin is the industry standard for storage stability and synthetic ease. It is prepared with high selectivity using 1-bromo-3-chloropropane, exploiting the differential reactivity of the halogens. However, it is sluggish in nucleophilic substitutions (SN2).[1]

-

3-(3-Bromopropyl)hydantoin offers superior reactivity (approx. 50–100× faster reaction rates) but suffers from lower synthetic yields due to dimerization (cross-linking) and reduced shelf-life.

Recommendation: Use 3-CPH for bulk storage and intermediate synthesis. Activate it in situ using Finkelstein conditions (NaI) to match or exceed the reactivity of the bromo-analog without the associated stability drawbacks.

Mechanistic Foundation: Leaving Group Ability

The core difference lies in the carbon-halogen bond strength and the stability of the leaving group anion.[2]

bond Dissociation Energy (BDE) & Kinetics

The C–Br bond is longer and weaker than the C–Cl bond, lowering the activation energy (

| Parameter | C–Cl Bond | C–Br Bond | Impact on Reactivity |

| Bond Length | ~1.78 Å | ~1.93 Å | C–Br is more accessible to nucleophiles. |

| Bond Energy | ~339 kJ/mol | ~280 kJ/mol | C–Br breaks more easily (faster rate). |

| Leaving Group pKa | -7 (HCl) | -9 (HBr) | Br⁻ is a weaker base and better leaving group. |

| Relative SN2 Rate | 1 (Reference) | ~50–100 | Bromo-analog reacts significantly faster. |

Visualization: Reactivity Landscape

The following diagram illustrates the kinetic barrier difference and the Finkelstein "shortcut."

Synthetic Selectivity & Preparation

The preparation of these linkers highlights a critical synthetic challenge: avoiding dimerization .

The "Selectivity Trap"

To synthesize these compounds, one typically alkylates the N3 position of a 5,5-disubstituted hydantoin (e.g., 5,5-dimethylhydantoin).

-

Synthesis of 3-CPH (Preferred Route):

-

Reagent: 1-Bromo-3-chloropropane.

-

Mechanism: The hydantoin anion attacks the Bromine end exclusively (Br is a better leaving group than Cl).

-

Result: Clean mono-alkylation. The chlorine remains intact for the next step.

-

Yield: High (>85%).

-

-

Synthesis of 3-BPH (Difficult Route):

-

Reagent: 1,3-Dibromopropane.

-

Mechanism: The hydantoin anion attacks one Bromine end. The product now contains a reactive alkyl bromide.[3]

-

Side Reaction: A second molecule of hydantoin attacks the remaining bromide, forming a dimer (Hydantoin-Propyl-Hydantoin).

-

Solution: Requires a large excess (3–5 equivalents) of 1,3-dibromopropane to statistically favor the mono-product, complicating purification.

-

Experimental Protocols

Protocol A: Finkelstein-Assisted Alkylation (Using Chloro-Analog)

Best for: Standard laboratory synthesis where shelf-stable reagents are preferred.

Rationale: This protocol generates the highly reactive alkyl iodide in situ from the stable chloro-precursor.

-

Reagents:

-

Substrate: Amine or Thiol (1.0 equiv)

-

Linker: 3-(3-chloropropyl)-5,5-dimethylhydantoin (1.1 equiv)

-

Catalyst: Sodium Iodide (NaI) (0.1 – 0.5 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Acetone or Butanone (MEK) (Dry)

-

-

Procedure:

-

Dissolve the substrate and 3-CPH in the solvent.

-

Add NaI and K₂CO₃.

-

Reflux for 12–24 hours.[4] The solution may turn slightly yellow (iodine liberation), which is normal.

-

Monitor: Watch for the disappearance of the starting amine. The intermediate alkyl iodide is transient and will not accumulate.

-

-

Workup: Filter off inorganic salts (KCl, KI). Concentrate filtrate. Partition between EtOAc and water to remove residual salts.

Protocol B: Direct Alkylation (Using Bromo-Analog)

Best for: Temperature-sensitive substrates where heating (required for Finkelstein) must be avoided.

-

Reagents:

-

Substrate: Amine (1.0 equiv)

-

Linker: 3-(3-bromopropyl)-5,5-dimethylhydantoin (1.0 equiv)

-

Base: DIPEA or TEA (1.5 equiv)

-

Solvent: DMF or CH₃CN

-

-

Procedure:

-

Mix substrate and base in solvent at 0°C.

-

Add the bromo-hydantoin dropwise (to prevent multiple alkylations if the substrate is a primary amine).

-

Allow to warm to Room Temperature (RT). Reaction is often complete in 2–4 hours.

-

-

Note: Ensure the bromo-reagent is fresh. Old bottles often contain HBr (from hydrolysis), which can deactivate your nucleophile.

Stability & Storage Guide

| Feature | 3-(3-Chloropropyl) | 3-(3-Bromopropyl) |

| Hydrolysis Risk | Low. Stable in moist air. | Moderate. Slowly hydrolyzes to alcohol and HBr. |

| Light Sensitivity | Negligible. | Moderate. Store in amber vials. |

| Cyclization Risk | Low. Requires strong heating/base to cyclize. | Moderate. Can form bicyclic salts upon long storage. |

| Recommended Storage | RT, Standard Cabinet. | 4°C, Desiccator, Amber Glass. |

Cyclization Warning: Both compounds possess a nucleophilic nitrogen (N1) and an electrophilic alkyl chain. Under strong basic conditions, they can undergo intramolecular cyclization to form a bicyclic pyrido-imidazolidine structure. This is significantly faster for the bromo-analog.

References

-

Leaving Group Effects in SN2 Reactions

-

Finkelstein Reaction & Catalysis

-

Hydantoin Synthesis & Selectivity

-

Ware, E. "The Chemistry of the Hydantoins." Chem. Rev. 1950, 46, 403. Link

- Mehra, U., et al. "Synthesis of 3,5-disubstituted hydantoins." Journal of Heterocyclic Chemistry.

-

-

Applications & Stability

-

Konopelski, J. P., et al. "Intramolecular Cyclization of Hydantoins." J. Org.[1] Chem. (Mechanisms of bicyclic formation from propyl-halide precursors).

-

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 3. reddit.com [reddit.com]

- 4. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 5. reddit.com [reddit.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]

- 8. byjus.com [byjus.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 11. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

A Comparative Guide to Elemental Analysis Standards for 3-(3-Chloropropyl)imidazolidine-2,4-dione

This guide provides an in-depth comparison of elemental analysis standards and methodologies for the characterization of 3-(3-Chloropropyl)imidazolidine-2,4-dione (C₆H₉ClN₂O₂), a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, establishing the precise elemental composition of such compounds is a non-negotiable aspect of quality control, ensuring stoichiometric integrity and regulatory compliance. This document moves beyond mere procedural lists to explain the causality behind analytical choices, offering a self-validating framework for robust and reliable elemental determination.

Introduction: The Analytical Imperative

3-(3-Chloropropyl)imidazolidine-2,4-dione is a halogenated heterocyclic compound whose purity is critical for the efficacy and safety of downstream active pharmaceutical ingredients (APIs). Elemental analysis serves as a fundamental tool to confirm its empirical formula, quantify impurities, and validate synthetic pathways. The presence of nitrogen and, crucially, chlorine, necessitates a multi-faceted analytical approach. Standard combustion analysis is adept for carbon, hydrogen, and nitrogen, but the accurate quantification of chlorine requires specialized techniques. This guide will compare the classical oxygen flask combustion method with modern automated instrumental approaches, providing the data and protocols necessary to make informed decisions in a research or quality control setting.

Foundational Principles of Elemental Analysis

The cornerstone of determining carbon, hydrogen, and nitrogen content in organic compounds is high-temperature combustion, a principle based on the classic Pregl-Dumas method.[1][2]

-

Combustion Analysis (CHN): In this process, a sample is combusted in a high-temperature furnace (~1000°C) within an oxygen-rich environment.[1][3] This quantitatively converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These resultant gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[2][4]

-

Halogen Determination: The covalent bonding of chlorine within an organic matrix requires a destructive method to liberate it as an analyzable ionic species (chloride, Cl⁻).

-

Oxidative Combustion: This is the universal first step, designed to break all organic bonds and convert the covalently bound chlorine into hydrogen chloride (HCl) gas.

-

Absorption: The resulting acidic gas is trapped in an absorbing solution, converting it to chloride ions.

-

Quantification: The concentration of chloride in the solution is then determined, most commonly by titration.

-

Comparative Analysis of Chlorine Determination Methods

The primary challenge in analyzing 3-(3-Chloropropyl)imidazolidine-2,4-dione lies in the accurate measurement of its chlorine content. The choice of method depends on available instrumentation, required sample throughput, and desired levels of precision and accuracy.

Method 1: Oxygen Flask Combustion (Schöniger Flask)

This classical, yet highly reliable, method is recognized by major pharmacopeias, including the United States Pharmacopeia (USP) under General Chapter <471>.[5][6] It is a preparatory step that precedes titrimetric determination.

-

Principle: The sample is wrapped in a halide-free filter paper, placed in a platinum basket, and ignited within a sealed, thick-walled flask filled with pure oxygen.[7][8] The vigorous combustion decomposes the sample, and the resulting HCl gas is trapped in a suitable absorbing liquid (e.g., dilute hydrogen peroxide or sodium hydroxide). The resulting chloride ions are then titrated, typically via potentiometric titration with silver nitrate.[9]

-

Causality: The use of a platinum basket is critical as it is inert to the high temperatures and corrosive gases produced during combustion.[7] Flushing the flask with pure oxygen ensures complete and rapid combustion, which is essential for the quantitative conversion of organic chlorine to HCl.[5]

Method 2: Automated Combustion with Microcoulometric Titration

This instrumental approach automates the combustion and titration process, offering significant advantages in speed and precision.[10]

-

Principle: The sample is introduced into a high-temperature furnace where it undergoes combustion in a stream of oxygen. The resulting gases are passed through a titration cell where HCl reacts with silver ions generated by the coulometer. The amount of electrical current required to regenerate the silver ions is directly proportional to the amount of chloride in the sample.

-

Causality: This method eliminates the manual handling inherent in the oxygen flask technique, reducing the potential for human error. The direct coupling of combustion and detection provides a closed system, minimizing analyte loss and improving reproducibility. It is particularly effective for trace-level analysis.[10]

Method 3: Combustion Ion Chromatography (CIC)

CIC is a powerful, modern technique that combines combustion with the separative and detective capabilities of ion chromatography.

-

Principle: Similar to other combustion methods, the sample is combusted to produce HCl gas. This gas is then absorbed into an aqueous solution, which is subsequently injected into an ion chromatograph. The IC separates the chloride from other potential interfering ions (such as those from bromine or sulfur if present) before it is quantified by a conductivity detector.[11][12]

-

Causality: The primary advantage of CIC is its specificity. Unlike titration, which measures total halides, IC can speciate and individually quantify different halogens (fluorine, chlorine, bromine, iodine), making it invaluable for analyzing complex samples or identifying unknown impurities.[12]

The logical workflow for selecting an appropriate analytical method is illustrated below.

Caption: Decision workflow for elemental analysis of 3-(3-Chloropropyl)imidazolidine-2,4-dione.

Data Comparison and Performance

The theoretical elemental composition of 3-(3-Chloropropyl)imidazolidine-2,4-dione (Formula: C₆H₉ClN₂O₂, Molar Mass: 176.60 g/mol ) provides the benchmark against which all experimental results are measured.

Theoretical Values:

-

Carbon (C): 40.81%

-

Hydrogen (H): 5.14%

-

Chlorine (Cl): 20.07%

-

Nitrogen (N): 15.86%

-

Oxygen (O): 18.12% (Typically determined by difference)

The following tables summarize expected performance characteristics and present hypothetical experimental data for comparison.

Table 1: Comparison of Analytical Methods for Chlorine Determination

| Parameter | Oxygen Flask w/ Titration | Automated Combustion w/ Coulometry | Combustion Ion Chromatography (CIC) |

| Principle | Manual combustion, absorption, potentiometric titration | Automated combustion, direct coulometric titration | Automated combustion, absorption, IC separation & detection |

| Precision (RSD) | < 1.0% | < 0.5% | < 0.5% |

| Accuracy | Excellent, but operator-dependent | Excellent | Excellent |

| Limit of Detection | ~10-50 ppm | ~1-10 ppm | < 1 ppm |

| Sample Throughput | Low (2-4 samples/hour) | High (10-20 samples/hour) | Moderate (6-10 samples/hour) |

| Specificity | Measures total halides | Measures total halides | Speciates individual halogens |

| Reference | USP <471>[5] | ASTM D5808 (similar principle)[13] | DIN 38409-59[12] |

Table 2: Representative Experimental Data for 3-(3-Chloropropyl)imidazolidine-2,4-dione

| Element | Theoretical Value (%) | CHN Analyzer Result (%) | Oxygen Flask Result (%) | Automated Combustion Result (%) |

| Carbon (C) | 40.81 | 40.75 ± 0.11 | - | - |

| Hydrogen (H) | 5.14 | 5.19 ± 0.09 | - | - |

| Nitrogen (N) | 15.86 | 15.81 ± 0.13 | - | - |

| Chlorine (Cl) | 20.07 | - | 19.98 ± 0.15 | 20.04 ± 0.08 |

Acceptance criteria for elemental analysis in pharmaceutical applications are often cited as being within ±0.4% of the theoretical value.

Standard Reference Materials (SRMs) for Method Validation

Method validation and instrument calibration are impossible without the use of certified Standard Reference Materials (SRMs). While an SRM for 3-(3-Chloropropyl)imidazolidine-2,4-dione itself is not available, analysts must use SRMs with certified mass fractions of relevant elements, particularly chlorine. Organizations like the National Institute of Standards and Technology (NIST) provide a range of organic SRMs suitable for this purpose.[14][15]

Examples of relevant SRMs:

-

For CHN analysis: Acetanilide, Sulfanilamide, or similar high-purity organic compounds with certified C, H, N, and S values.

-

For Chlorine analysis: While less common, NIST has produced materials like SRM 1941b (Organics in Marine Sediment) which includes certified values for organochlorine pesticides, and various solution-based standards.[16][17] Alternatively, commercially available, high-purity, certified organic compounds containing chlorine (e.g., p-Chlorobenzoic acid) can be used as calibration and validation standards.

The validation process ensures the trustworthiness of the results by demonstrating the method's accuracy, precision, linearity, and robustness, in line with guidelines such as ICH Q2(R1).[18]

Detailed Experimental Protocols

Protocol 1: Determination of Chlorine by Oxygen Flask Combustion (USP <471>)

This protocol describes the sample preparation and subsequent analysis by potentiometric titration.

Caption: Workflow for Chlorine determination via Oxygen Flask Combustion and Titration.

Step-by-Step Methodology:

-

Preparation: Accurately weigh 20-30 mg of 3-(3-Chloropropyl)imidazolidine-2,4-dione onto a piece of halide-free ashless filter paper. Fold the paper to enclose the sample and secure it in the platinum gauze basket of the stopper.

-

Absorption Liquid: Place 20 mL of 1 M sodium hydroxide into the 1000-mL thick-walled combustion flask.

-

Combustion: Moisten the stopper joint with water. Flush the flask with a stream of pure oxygen for approximately 2 minutes.[5] Ignite the filter paper fuse and immediately plunge the stopper into the flask, holding it firmly in place. A safety shield must be used during this step.

-

Absorption: Once combustion is complete, shake the flask vigorously for 10-15 minutes to ensure full absorption of all acid gases into the sodium hydroxide solution.

-

Titration: Carefully remove the stopper and rinse the stopper, wire, and basket into the flask with deionized water. Transfer the contents of the flask to a 150 mL beaker, rinsing the flask to ensure quantitative transfer. Acidify the solution to a pH of 2-3 with concentrated nitric acid.

-

Analysis: Perform a potentiometric titration of the solution with standardized 0.01 M silver nitrate (AgNO₃) using a silver combination electrode. The endpoint is determined from the inflection point of the titration curve.

-

Calculation:

-

% Chlorine = (V * M * 35.453) / (W * 10)

-

Where:

-

V = Volume of AgNO₃ titrant (mL)

-

M = Molarity of AgNO₃ (mol/L)

-

35.453 = Atomic weight of Chlorine ( g/mol )

-

W = Weight of sample (mg)

-

-

Protocol 2: Determination of CHN by Automated Elemental Analyzer

-

Instrument Calibration: Calibrate the instrument using an appropriate organic standard (e.g., Acetanilide) at several weight levels to establish linearity.

-

Sample Preparation: Accurately weigh 1-3 mg of 3-(3-Chloropropyl)imidazolidine-2,4-dione into a tin capsule. Crimp the capsule to ensure no sample is lost.

-

Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

-

Data Acquisition: The instrument software will automatically integrate the peaks for CO₂, H₂O, and N₂ from the TCD signal and calculate the weight percentages based on the sample weight and calibration factors.

-

Validation: Run a check standard of a known organic material after every 10-15 samples to verify the calibration remains valid.

Conclusion and Recommendations

The accurate elemental analysis of 3-(3-Chloropropyl)imidazolidine-2,4-dione is a critical quality attribute that relies on a combination of analytical techniques.

-

For Carbon, Hydrogen, and Nitrogen , automated CHN combustion analyzers represent the industry standard, offering high precision, accuracy, and throughput.[1][19]

-

For Chlorine , the choice of method is more nuanced.

-

The Oxygen Flask Combustion method (USP <471>) remains a foundational and reliable technique, particularly in QC labs that must adhere to pharmacopeial standards. Its low throughput is a drawback, but its results are authoritative.[5]

-

Automated Combustion with Coulometric Titration is highly recommended for research, development, and high-throughput QC environments. It offers superior precision and speed compared to the manual flask method.

-

Combustion Ion Chromatography (CIC) should be considered when halogen speciation is necessary, or when analyzing for impurities that might contain other halogens like bromine or iodine.

-

Ultimately, the most robust approach involves using an automated CHN analyzer for C, H, and N, and an automated combustion system for chlorine determination. All methods must be rigorously validated using appropriate certified reference materials to ensure the generation of trustworthy and defensible data.

References

-

ASTM International. (2016). D808-16: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). ASTM International. [Link]

-

ASTM International. (2017). D808: Standard Test Method for Chlorine in New and Used Petroleum Products (Bomb Method). ASTM International. [Link]

-

ASTM International. (2011). ASTM D808-11: Standard Test Method for Chlorine in New and Used Petroleum Products (High Pressure Decomposition Device Method). ASTM International. [Link]

-

Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. [Link]

-

United States Pharmacopeia. General Chapters: <471> OXYGEN FLASK COMBUSTION. USP. [Link]

-

Cross, A. (2013). Validation of Metal Impurities in Drug Products. American Laboratory. [Link]

-

Singh, V. K., et al. (2021). DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]

-

PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

-

Royal Society of Chemistry. (2008). CHNS Elemental Analysers. RSC. [Link]

-

Japanese Pharmacopoeia. Oxygen Flask Combustion Method. [Link]

-

Central Laboratories UCT Prague. Laboratory of Organic Elemental Analysis. [Link]

-

Analytik Jena. Combustion Elemental Analysis. Analytik Jena. [Link]

-

AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

-

Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

-

VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

-

NIST. Standard Reference Materials. [Link]

-

NIST. (2023). Reference materials for emerging and legacy organic contaminants. [Link]

-

NIST. NIST Standard Reference Materials® Catalog. [Link]

-

Damstra, T., et al. (2002). Chapter 12 - Standard reference materials for the determination of trace organic constituents in environmental samples. Elsevier. [Link]

-

EST Analytical. Total Chlorine Analysis. [Link]

-

World Health Organization. 2.4 Oxygen flask method. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. azom.com [azom.com]

- 3. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. uspbpep.com [uspbpep.com]

- 6. Combustion Flask, Flasks | ChemScience [chemscience.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. digicollections.net [digicollections.net]

- 9. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]

- 10. estanalytical.com [estanalytical.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Analyzing halogenated organic compounds with CIC according to DIN 38409-59 | Metrohm [metrohm.com]

- 13. store.astm.org [store.astm.org]

- 14. Standard Reference Materials | NIST [nist.gov]

- 15. gsometal.ru [gsometal.ru]

- 16. Reference materials for emerging and legacy organic contaminants | NIST [nist.gov]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. americanlaboratory.com [americanlaboratory.com]

- 19. pepolska.pl [pepolska.pl]

Comparative stability of N3-alkylated vs N1-alkylated hydantoins

An In-Depth Technical Guide to the Comparative Stability of N3-Alkyl vs. N1-Alkyl Hydantoin Derivatives

For researchers in the fields of medicinal chemistry and drug development, the hydantoin scaffold represents a cornerstone for designing bioactive molecules, most notably anticonvulsants like phenytoin.[1][2][3] The strategic modification of this five-membered ring is paramount to tuning a compound's pharmacological profile, including its metabolic fate and shelf-life. A critical, yet often nuanced, aspect of this modification is the regioselectivity of alkylation at the N1 and N3 positions. This guide provides a comprehensive comparison of the stability of N3-alkylated versus N1-alkylated hydantoins, supported by mechanistic insights and validated experimental protocols.

The Chemical Dichotomy of the Hydantoin Nitrogens

The hydantoin ring contains two distinct nitrogen atoms available for substitution: an amide nitrogen at the N1 position and an imide nitrogen at the N3 position. The chemical environment of these two sites is fundamentally different, governing their reactivity and the stability of their alkylated derivatives.[1][4][5]

The proton on the N3 nitrogen is flanked by two electron-withdrawing carbonyl groups, rendering it significantly more acidic (pKa ≈ 9) than the N1 proton, which is adjacent to only one carbonyl group.[1][6][7] Consequently, under most basic conditions, deprotonation and subsequent alkylation occur preferentially at the more nucleophilic N3 position.[1][4][5][8] Achieving selective N1-alkylation is a more complex synthetic challenge, often requiring prior protection of the N3 position or the use of specialized reaction conditions to overcome the inherent reactivity of the N3 site.[1][5][6]

Caption: General chemical structure of the hydantoin ring highlighting the distinct N1 and N3 positions.

Comparative Stability Analysis: A Multi-Faceted View

The stability of a drug candidate is not a monolithic property but rather a composite of its resistance to various degradation pathways, including chemical hydrolysis, enzymatic metabolism, and thermal stress. The position of the alkyl group on the hydantoin ring profoundly influences each of these factors.

Hydrolytic Stability

Hydrolysis, particularly under alkaline conditions, is a primary degradation pathway for many cyclic amide and imide structures. The mechanism involves the nucleophilic attack of a hydroxide ion on an electrophilic carbonyl carbon, leading to irreversible ring cleavage.[9][10]

The N3 nitrogen is positioned between two carbonyl groups (C2 and C4), while the N1 nitrogen is adjacent only to the C2 carbonyl. This structural difference is the linchpin of their differential stability. Theoretical studies indicate that substitution at the N1 position enhances the kinetic stability of the molecule.[11] Conversely, substitution at the N3 position, which places an electron-donating alkyl group in the electron-deficient imide system, can lead to higher chemical reactivity and thus, lower stability against nucleophilic attack.[11] The alkyl group at N1, being part of a less electronically strained amide bond, provides a more robust defense against hydrolysis compared to the N3-alkylated isomer.

Caption: Simplified pathway of alkaline-mediated hydrolysis of the hydantoin ring.

Enzymatic Stability

Hydantoin derivatives are known substrates for a class of enzymes called hydantoinases (or dihydropyrimidinases), which catalyze the hydrolytic opening of the ring.[12][13][14] These enzymes are pivotal in both the metabolism of hydantoin-based drugs and in biotechnological applications for the stereoselective synthesis of amino acids.[15]

The interaction between a hydantoin derivative and an enzyme's active site is highly specific, relying on precise hydrogen bonding and steric complementarity. The NH groups at the N1 and N3 positions are critical hydrogen bond donors.[16] Alkylation at either position removes a hydrogen bond donor and introduces a sterically bulkier group, which can significantly hinder or abolish enzymatic recognition and subsequent hydrolysis.

While direct comparative studies are sparse, research on phenytoin derivatives has shown that modifying the hydrogen bonding capabilities of the hydantoin ring, including N-methylation, reduces biological activity.[16] This strongly suggests that N-alkylation, regardless of position, generally increases resistance to enzymatic degradation compared to the unsubstituted parent compound. The N1-alkylated derivative might exhibit marginally better enzymatic stability due to its overall increased kinetic stability, but both forms are significantly more resilient than their N-H counterparts.

Experimental Design for Stability Assessment

To empirically determine and compare the stability of N1- and N3-alkylated hydantoins, a forced degradation study is the industry-standard approach.[17] This involves subjecting the compounds to accelerated stress conditions to predict their long-term stability.

Protocol: Comparative Forced Degradation Study

Objective: To compare the hydrolytic and oxidative stability of an N1-alkylated hydantoin versus its N3-alkylated isomer.

Methodology:

-

Sample Preparation: Prepare stock solutions of the N1-alkyl and N3-alkyl hydantoin test compounds (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature, sampling at 1, 4, 8, and 24 hours. (Base-catalyzed hydrolysis is typically much faster).

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Keep in the dark at room temperature for 24, 48, and 72 hours.

-

Control: Dilute the stock solution with purified water and keep it under the same conditions as the stressed samples.

-

-

Time-Point Sampling & Quenching: At each time point, withdraw an aliquot from each stress condition. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction.

-